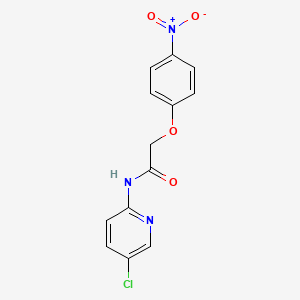
7-benzyl-8-(isobutylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-benzyl-8-(isobutylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as BI-1, is a small molecule that has been extensively studied for its potential therapeutic applications. BI-1 is a purine derivative that belongs to the xanthine family of compounds. It has been shown to have a broad range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.
作用機序
The exact mechanism of action of 7-benzyl-8-(isobutylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is not fully understood, but it is believed to act by modulating the activity of various cellular signaling pathways. One of the main targets of 7-benzyl-8-(isobutylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is the endoplasmic reticulum (ER) stress response pathway, which plays a critical role in maintaining cellular homeostasis. 7-benzyl-8-(isobutylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to regulate ER calcium homeostasis, which is essential for the proper functioning of the ER stress response pathway. In addition, 7-benzyl-8-(isobutylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to modulate the activity of various ion channels and transporters, which play a critical role in cellular signaling and communication.
Biochemical and Physiological Effects:
7-benzyl-8-(isobutylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to have a broad range of biochemical and physiological effects. In cancer cells, 7-benzyl-8-(isobutylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione induces apoptosis by activating the caspase cascade, a series of proteolytic enzymes that are responsible for the breakdown of cellular components. In addition, 7-benzyl-8-(isobutylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to inhibit the activity of various oncogenic signaling pathways, such as the PI3K/AKT/mTOR pathway. In neurology, 7-benzyl-8-(isobutylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to reduce oxidative stress and inflammation in the brain, which are key contributors to neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, 7-benzyl-8-(isobutylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to improve cognitive function and memory in animal models.
実験室実験の利点と制限
One of the main advantages of using 7-benzyl-8-(isobutylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione in lab experiments is its broad range of biological activities. 7-benzyl-8-(isobutylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects, making it a versatile tool for studying various cellular processes. In addition, 7-benzyl-8-(isobutylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has a relatively low toxicity profile, making it a safer alternative to other chemical compounds. However, one of the main limitations of using 7-benzyl-8-(isobutylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo. In addition, the exact mechanism of action of 7-benzyl-8-(isobutylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 7-benzyl-8-(isobutylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. One area of research is the development of more efficient synthesis methods for 7-benzyl-8-(isobutylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, which could lead to increased availability and lower costs. Another area of research is the identification of the exact mechanism of action of 7-benzyl-8-(isobutylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, which could lead to the development of more targeted therapies. In addition, there is a need for more in vivo studies to evaluate the safety and efficacy of 7-benzyl-8-(isobutylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione in animal models and humans. Finally, there is a need for more clinical trials to evaluate the potential therapeutic applications of 7-benzyl-8-(isobutylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione in various fields of medicine.
合成法
The synthesis of 7-benzyl-8-(isobutylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a multi-step process that involves the reaction of various chemical reagents. The most commonly used method for synthesizing 7-benzyl-8-(isobutylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves the reaction of 8-(isobutylamino)-1,3-dimethylxanthine with benzaldehyde in the presence of a catalytic amount of p-toluenesulfonic acid. This reaction results in the formation of the intermediate 7-benzyl-8-(isobutylamino)-1,3-dimethylxanthine, which is then oxidized to 7-benzyl-8-(isobutylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione using a mild oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone.
科学的研究の応用
7-benzyl-8-(isobutylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been extensively studied for its potential therapeutic applications in various fields of medicine. In cancer research, 7-benzyl-8-(isobutylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential anti-cancer agent. In neurology, 7-benzyl-8-(isobutylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, 7-benzyl-8-(isobutylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been studied for its potential use in treating cardiovascular diseases, diabetes, and other metabolic disorders.
特性
IUPAC Name |
7-benzyl-1,3-dimethyl-8-(2-methylpropylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-12(2)10-19-17-20-15-14(16(24)22(4)18(25)21(15)3)23(17)11-13-8-6-5-7-9-13/h5-9,12H,10-11H2,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUZHWCJDCZNNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-benzyl-1,3-dimethyl-8-[(2-methylpropyl)amino]-3,7-dihydro-1H-purine-2,6-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B5687702.png)
![methyl 3-[(3-methyl-2-butenoyl)amino]benzoate](/img/structure/B5687708.png)
![2-cyclopropyl-5-[1-(2,4-difluorophenyl)-3-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl]pyrimidine](/img/structure/B5687719.png)
![N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B5687732.png)
![[(3aS*,9bS*)-2-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5687736.png)


![N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]chromane-3-carboxamide](/img/structure/B5687745.png)
![1-(2-ethoxyphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B5687757.png)

![(3R*,4R*)-3-cyclobutyl-1-[3-(2-methoxyphenyl)propanoyl]-4-methyl-3-pyrrolidinol](/img/structure/B5687777.png)
![N-methyl-N-[3-(methylthio)benzyl]-4-piperidin-3-ylbenzamide](/img/structure/B5687783.png)
![4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(5-propyl-1,2,4-oxadiazol-3-yl)piperidine](/img/structure/B5687788.png)
![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-ethyl-5-pyrimidinecarboxamide](/img/structure/B5687791.png)